molecular formula C12H11N5OS B278337 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B278337
M. Wt: 273.32 g/mol
InChI Key: JLHAZYSGXMEOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide, also known as MTDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTDA belongs to the class of thiazolidinone derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates lipid metabolism and insulin sensitivity. Furthermore, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been found to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has several advantages as a research tool. It is a relatively stable compound that can be synthesized in large quantities and purified through recrystallization. N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is also relatively easy to handle and can be dissolved in common solvents, such as dimethyl sulfoxide (DMSO) and ethanol. However, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has some limitations as a research tool. It has low water solubility, which can limit its bioavailability and uptake in vivo. Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has not been extensively tested in clinical trials, and its safety and toxicity profiles have not been fully established.

Future Directions

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has several potential future directions for scientific research. It could be further studied for its therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide could be modified to improve its bioavailability and pharmacokinetic properties. Further studies could also investigate the safety and toxicity profiles of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in preclinical and clinical trials. Overall, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has significant potential as a research tool and a therapeutic agent, and further studies could lead to new insights into its biological activities and potential clinical applications.

Synthesis Methods

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-mercaptobenzothiazole with 3-methyl-1,2,4-triazole-5-thiol, followed by the reaction with p-nitrobenzyl chloride and reduction with hydrogen gas. The final product is obtained after the reaction with acetic anhydride and purification through recrystallization.

Scientific Research Applications

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to have antitumor properties by inducing apoptosis and inhibiting the growth of cancer cells.

properties

Product Name

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C12H11N5OS/c1-7-14-15-12-17(7)16-11(19-12)9-3-5-10(6-4-9)13-8(2)18/h3-6H,1-2H3,(H,13,18)

InChI Key

JLHAZYSGXMEOPN-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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